A Technical Guide to Dibenzofuran-2-carbonitrile: Synthesis, Properties, and Applications
A Technical Guide to Dibenzofuran-2-carbonitrile: Synthesis, Properties, and Applications
This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the chemical compound Dibenzofuran-2-carbonitrile. It details its core properties, modern synthetic approaches, significant applications, and essential safety protocols, grounded in authoritative scientific literature.
Core Compound Identification
Dibenzofuran-2-carbonitrile is a derivative of dibenzofuran, a heterocyclic aromatic compound composed of two benzene rings fused to a central furan ring. The nitrile (–C≡N) functional group at the 2-position makes it a valuable and versatile intermediate in organic synthesis, particularly for creating more complex molecules in medicinal chemistry and materials science.
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CAS Number : 20927-96-2[1]
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IUPAC Name : Dibenzo[b,d]furan-2-carbonitrile[1]
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Molecular Formula : C₁₃H₇NO
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Molecular Weight : 193.2 g/mol [1]
Physicochemical and Safety Profile
Understanding the physical properties and safety hazards is critical for the effective and safe handling of Dibenzofuran-2-carbonitrile in a laboratory setting.
Physicochemical Data
The properties of Dibenzofuran-2-carbonitrile are summarized in the table below. For context, properties of the parent compound, Dibenzofuran, are also included, as its derivatives often exhibit similar solubility and thermal characteristics.
| Property | Dibenzofuran-2-carbonitrile | Dibenzofuran (Parent Compound) | Source(s) |
| Physical Form | Solid | Off-white Powder Solid | [1][2] |
| Melting Point | Not explicitly available | 81 - 85 °C | [2] |
| Boiling Point | Not explicitly available | 285 °C @ 760 mmHg | [2] |
| Solubility | Not explicitly available | Soluble in acetic acid, benzene, diethyl ether, ethanol; Insoluble in water. | [3] |
| Storage Temperature | 4°C | Room Temperature | [1][2] |
Safety and Handling
Dibenzofuran-2-carbonitrile is classified as a hazardous substance. Adherence to safety protocols is mandatory.
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Signal Word : Warning[1]
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Hazard Statements :
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Precautionary Measures :[1]
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P264 : Wash skin thoroughly after handling.
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P280 : Wear protective gloves, eye protection, and face protection.
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P302+P352 : IF ON SKIN: Wash with plenty of water.
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P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P362 : Take off contaminated clothing and wash before reuse.
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Personal Protective Equipment (PPE) such as N95 dust masks, chemical safety goggles, and gloves should be worn at all times when handling the solid compound.[3]
Synthesis of the Dibenzofuran Core
The synthesis of substituted dibenzofurans is an active area of research. Modern methods have moved towards more efficient and versatile catalytic processes, primarily leveraging palladium. The nitrile group in the target molecule can be introduced through various standard organic transformations, often starting from a corresponding halogenated or amine-substituted dibenzofuran precursor.
The construction of the core dibenzofuran ring system is the critical step. Palladium-catalyzed intramolecular cyclization of diaryl ethers is a widely adopted and powerful strategy.[4] This approach offers high yields and tolerates a wide range of functional groups, which is essential for building complex molecules.
The causality behind choosing a palladium catalyst lies in its ability to facilitate C-H activation and C-O bond formation under relatively mild conditions, making it superior to older, harsher methods like Ullmann coupling.[4]
Caption: Generalized workflow for the synthesis of Dibenzofuran-2-carbonitrile.
Applications in Research and Drug Development
The rigid, planar structure of the dibenzofuran scaffold makes it an attractive core for developing molecules that can interact with biological targets. The nitrile group is a particularly useful functional handle; it can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for extensive derivatization.
Medicinal Chemistry
Dibenzofuran derivatives have demonstrated a wide array of pharmacological activities, establishing them as privileged scaffolds in drug discovery.[5]
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Anticancer Agents : Numerous natural and synthetic dibenzofurans exhibit significant cytotoxicity against various cancer cell lines.[6] Their mechanisms often involve inducing apoptosis or inhibiting critical cell signaling pathways.[6]
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Antibacterial and Antifungal Activity : The dibenzofuran core is present in compounds with potent activity against various bacterial and fungal strains, making it a target for developing new antimicrobial agents.[4][5]
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Anti-inflammatory Properties : Certain derivatives have shown potential as anti-inflammatory agents, suggesting their utility in treating inflammatory diseases.[5]
Materials Science
The electronic properties of the dibenzofuran nucleus have led to its use in materials science.
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Organic Light-Emitting Diodes (OLEDs) : Dibenzofuran-based compounds have been developed as host materials for electrophosphorescent OLEDs due to their favorable electron-transport properties and high triplet energy.[3] The rigidity and aromaticity of the core contribute to thermal stability and efficient charge transport, which are critical for device performance.
Conclusion
Dibenzofuran-2-carbonitrile (CAS: 20927-96-2) is a key chemical intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis is accessible through modern palladium-catalyzed methods, and its versatile nitrile group allows for extensive molecular elaboration. The proven biological activities of the dibenzofuran scaffold underscore the importance of derivatives like the 2-carbonitrile in the ongoing search for novel therapeutics and advanced functional materials. Proper adherence to safety and handling protocols is essential when working with this compound.
References
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- CPAChem. (2022, March 18). Safety data sheet.
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- PubChem. (2025, December 27). 2H-dibenzofuran-1,1-dicarbonitrile.
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- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Chemical Register. (2025, May 20). dibenzofuran-4-carbonitrile.
- PubChem. (n.d.). Dibenzofuran.
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- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis of dibenzofurans.
- ChemicalBook. (n.d.). 1-BENZOFURAN-5-CARBONITRILE CAS#: 79002-39-4.
- RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings.
- BenchChem. (2025). Potential Research Applications of Dibenzofuran Compounds: An In-depth Technical Guide.
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- Sigma-Aldrich. (n.d.). 1-BENZOFURAN-2-CARBONITRILE AldrichCPR.
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- Sigma-Aldrich. (n.d.). Dibenzofuran-2-carbonitrile | 20927-96-2.



